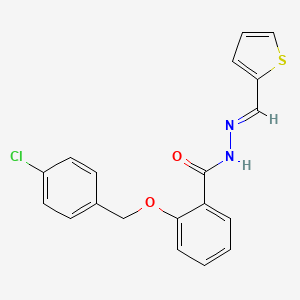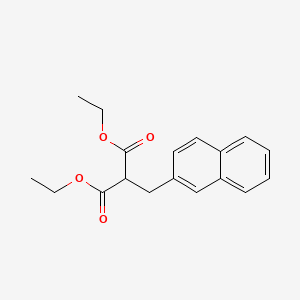
Benzamide, N,N'-1,5-pentanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-1,5-pentanediylbis- is a chemical compound characterized by its complex structure, which includes multiple bonds, aromatic rings, and secondary amide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,5-pentanediylbis- typically involves the reaction of benzamide derivatives with pentanediyl bisamines under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,5-pentanediylbis- may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N’-1,5-pentanediylbis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, N,N’-1,5-pentanediylbis- include other benzamide derivatives and compounds with similar structural features, such as:
- Benzamide
- N,N’-1,5-pentanediylbis(2-hydroxybenzamide)
- N,N’-1,5-pentanediylbis(3-methylbenzamide)
Uniqueness
What sets Benzamide, N,N’-1,5-pentanediylbis- apart from these similar compounds is its specific structure, which includes unique bonding patterns and functional groups.
Eigenschaften
CAS-Nummer |
31991-79-4 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(5-benzamidopentyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(23)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ASAXBZCWQACEQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


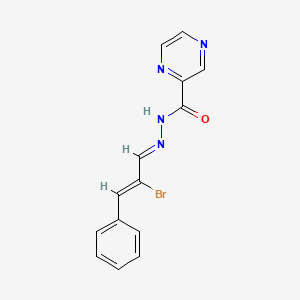
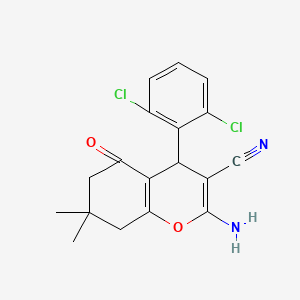
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
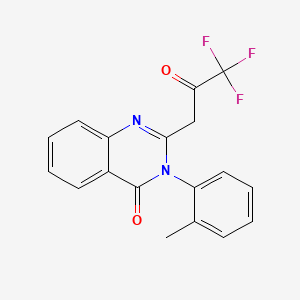
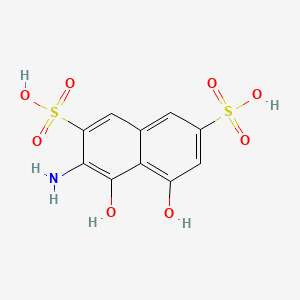
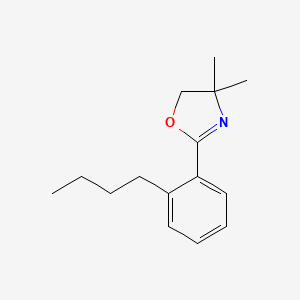
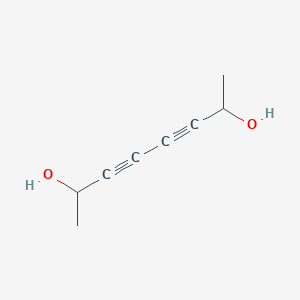
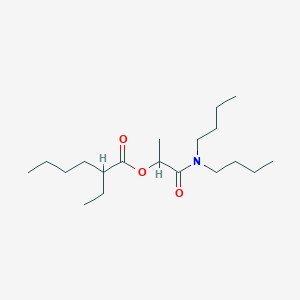
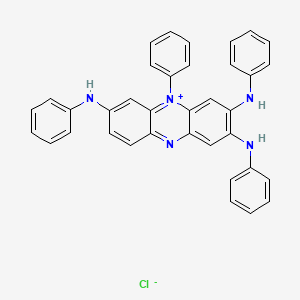
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
